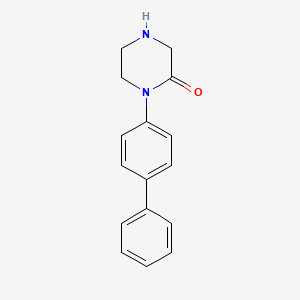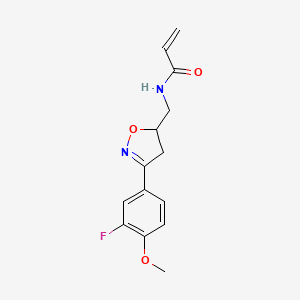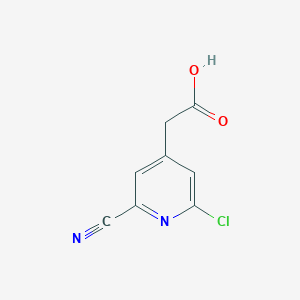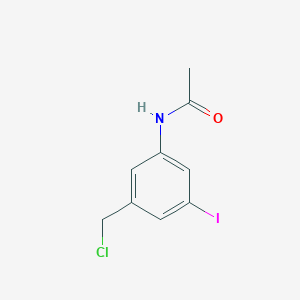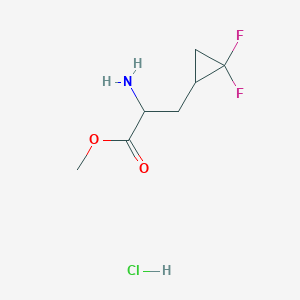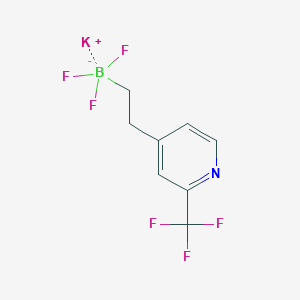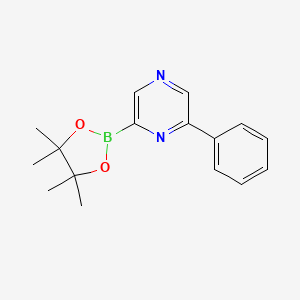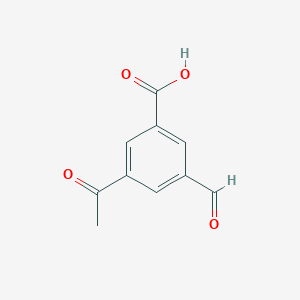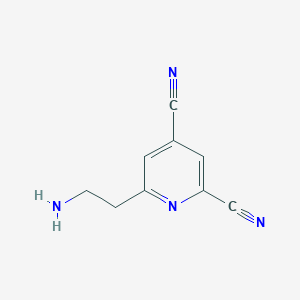
6-(2-Aminoethyl)pyridine-2,4-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Aminoethyl)pyridine-2,4-dicarbonitrile is a heterocyclic compound with the molecular formula C9H8N4 This compound is characterized by the presence of a pyridine ring substituted with an aminoethyl group and two nitrile groups at the 2 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)pyridine-2,4-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of malononitrile with aldehydes and thiols, followed by further functionalization to introduce the aminoethyl group. The reaction conditions often require the use of catalysts such as Lewis acids or bases to facilitate the formation of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves optimizing reaction parameters such as temperature, pressure, and the concentration of reactants to achieve efficient production. The use of automated systems and real-time monitoring can further enhance the scalability and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Aminoethyl)pyridine-2,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(2-Aminoethyl)pyridine-2,4-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of advanced materials, including polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-(2-Aminoethyl)pyridine-2,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The nitrile groups can participate in coordination chemistry, binding to metal ions and affecting enzymatic functions. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine: This compound has similar structural features but includes a sulfanyl group, which imparts different chemical reactivity and biological activity.
2-Amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridine: This derivative has additional phenyl groups, enhancing its potential as a bioactive molecule.
6-Amino-2-pyridone-3,5-dicarbonitrile: This compound features a pyridone ring, which can influence its chemical and biological properties.
Uniqueness
6-(2-Aminoethyl)pyridine-2,4-dicarbonitrile is unique due to the presence of both aminoethyl and dicarbonitrile groups, which provide a versatile platform for chemical modifications. Its ability to undergo various reactions and form stable complexes with metal ions makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C9H8N4 |
|---|---|
Molekulargewicht |
172.19 g/mol |
IUPAC-Name |
6-(2-aminoethyl)pyridine-2,4-dicarbonitrile |
InChI |
InChI=1S/C9H8N4/c10-2-1-8-3-7(5-11)4-9(6-12)13-8/h3-4H,1-2,10H2 |
InChI-Schlüssel |
RMAJLRWVHWZBBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1CCN)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


